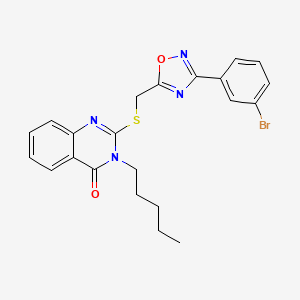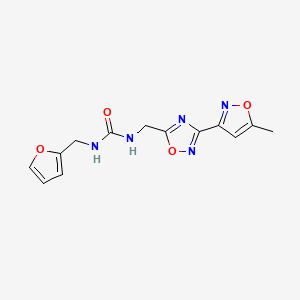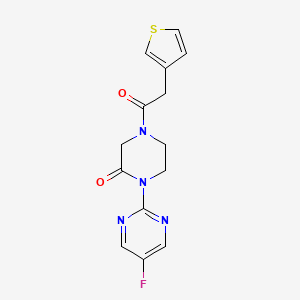
1-(5-Fluoropyrimidin-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropyrimidin-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies. FTY720 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one is complex and not fully understood. However, it is known that this compound acts as a sphingosine-1-phosphate (S1P) receptor modulator. S1P is a bioactive lipid that plays a critical role in the regulation of immune cell trafficking and the maintenance of vascular integrity. This compound binds to S1P receptors and induces internalization and degradation of the receptors, resulting in the sequestration of lymphocytes in secondary lymphoid organs and the prevention of their migration to sites of inflammation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects that make it a promising candidate for therapeutic applications. This compound has been shown to have immunomodulatory effects, including the reduction of pro-inflammatory cytokine production and the inhibition of T-cell activation. Additionally, this compound has been shown to have anti-inflammatory effects, including the reduction of leukocyte infiltration and the prevention of tissue damage. This compound has also been shown to have neuroprotective effects, including the promotion of neuronal survival and the prevention of neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Fluoropyrimidin-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one has several advantages for use in lab experiments. This compound is readily available and can be synthesized in large quantities. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also limitations to the use of this compound in lab experiments. This compound has a short half-life and requires careful control of dosing and administration to ensure consistent results. Additionally, this compound has potential side effects, including bradycardia and macular edema, which must be carefully monitored.
Zukünftige Richtungen
There are several potential future directions for research on 1-(5-Fluoropyrimidin-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one. One area of interest is the development of new formulations and delivery methods for this compound to improve its pharmacokinetic properties and reduce potential side effects. Additionally, there is ongoing research on the use of this compound in the treatment of cancer and neurodegenerative diseases. Further investigation is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of a variety of diseases.
Synthesemethoden
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one involves several steps, including the reaction of 2-amino-5-fluoropyrimidine with acetic anhydride to form 2-acetamido-5-fluoropyrimidine. This compound is then reacted with 2-bromo-3-thiophenecarboxaldehyde to form the intermediate product, which is subsequently reacted with piperazine to form the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to ensure the production of a high-quality product.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoropyrimidin-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of a variety of diseases. This compound has been studied for its potential use in the treatment of multiple sclerosis, inflammatory bowel disease, and other autoimmune disorders. Additionally, this compound has been shown to have potential applications in the treatment of cancer and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(2-thiophen-3-ylacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c15-11-6-16-14(17-7-11)19-3-2-18(8-13(19)21)12(20)5-10-1-4-22-9-10/h1,4,6-7,9H,2-3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVBYEQDKHPHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CSC=C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(2-bromophenyl)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2787394.png)
![ethyl 2-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2787396.png)
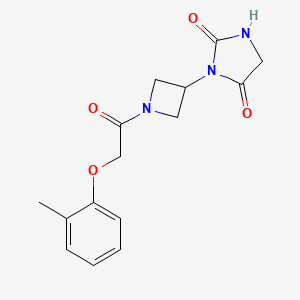
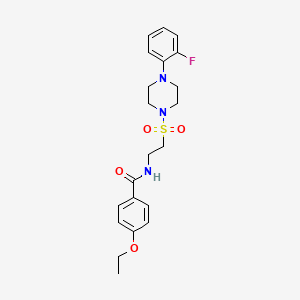
![N-[[3-(4-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-N-(3-methylcyclobutyl)prop-2-enamide](/img/structure/B2787402.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2787404.png)
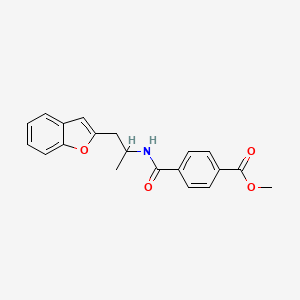


![3,4,4a,5,6,7,8,8a-Octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride](/img/structure/B2787408.png)
